molecular formula C₁₄H₁₁ClFNO₄ B1160734 3-Chloro-5-fluoro Clodinafop

3-Chloro-5-fluoro Clodinafop

Cat. No.: B1160734
M. Wt: 311.69
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Evolution of Aryloxyphenoxypropionate Herbicides Research

The development of synthetic organic herbicides in the 1940s marked a new era in agriculture, providing effective tools for weed management. mdpi.com Within this field, the aryloxyphenoxypropionate (APP) class of herbicides, often called "fops," emerged as a significant advancement. Research into this chemical family began to gain momentum in the 1970s, leading to the commercial introduction of the first APP herbicide, diclofop-methyl, in 1978. scielo.brmdpi.com These herbicides were distinguished by their high efficiency, low toxicity profile, and safety for use in various crops. mdpi.com

APP herbicides function by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). justdial.complos.org ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for building new cell membranes required for plant growth. mdpi.comresearchgate.net By blocking this enzyme in susceptible grass species, APP herbicides disrupt lipid synthesis, leading to the death of the weed. justdial.comgoogle.com This mode of action provided selective, post-emergence control of annual and perennial grass weeds, particularly in broad-leafed crops. scielo.brmdpi.com

The widespread and successful use of APP herbicides, however, led to an evolutionary pressure on weed populations. The first case of resistance to an ACCase inhibitor was reported in 1982, just four years after their market introduction. scielo.br This challenge has since driven the trajectory of APP herbicide research. Scientists have focused on understanding the mechanisms of resistance, which can involve mutations at the herbicide's target site on the ACCase enzyme or non-target site mechanisms like enhanced metabolic degradation of the herbicide by the weed. scielo.brfrontiersin.org This ongoing challenge necessitates the continuous discovery and development of new herbicidal molecules and the modification of existing ones to overcome resistance and maintain effective weed control. mdpi.comnih.gov

The Clodinafop-Propargyl (B133425) Scaffold: A Review of its Significance in Agrochemical Science

Clodinafop-propargyl is a prominent member of the aryloxyphenoxypropionate herbicide family, developed in the late 20th century as a result of ongoing research into this chemical class. justdial.commedchemexpress.com It is a selective, systemic herbicide applied post-emergence to control annual grass weeds in cereal crops, most notably wheat. justdial.comresearchgate.netgoogle.com Its selectivity is based on the differential metabolic rates between the crop and the target weeds; wheat can rapidly break down the compound into inactive substances, while susceptible grasses cannot, allowing a lethal dose to accumulate at the plant's growing points. google.com

The chemical structure of Clodinafop-propargyl is central to its function. It is the propargyl ester of clodinafop (B133158) acid. fao.org A key feature of its scaffold is the phenoxypyridine structure, where one of the aryl rings of the classic diaryl ether structure is replaced by a pyridine (B92270) ring. mdpi.com This substitution is an example of bioisosteric replacement, a strategy used in agrochemical and medicinal chemistry to modify a compound's properties. mdpi.comwikipedia.org Replacing a benzene (B151609) ring with a pyridine ring can alter hydrophobicity, solubility, and bioavailability, and can increase the probability of π-π stacking interactions with the target enzyme, potentially improving biological activity. mdpi.com

Like other APP herbicides, the significance of the Clodinafop-propargyl scaffold lies in its specific mode of action: the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme. justdial.comgoogle.com This inhibition is stereospecific, with the R-enantiomer being the active form that binds to the carboxyltransferase (CT) domain of the enzyme, blocking fatty acid production and ultimately killing the plant. frontiersin.orgfao.org Its high efficacy and selectivity have made Clodinafop-propargyl a valuable tool in integrated weed management systems for cereal production. justdial.com

Definitional and Structural Elucidation of 3-Chloro-5-fluoro Clodinafop within the Clodinafop Chemical Series

This compound is a specific chemical derivative within the broader Clodinafop series. It is structurally defined as the propargyl ester of 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate. cymitquimica.com This compound is a positional isomer of the widely used herbicide Clodinafop-propargyl, which is chemically named prop-2-ynyl (R)-2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate. google.comepa.gov

The key structural difference between the two molecules lies in the arrangement of the halogen substituents on the pyridine ring. In the standard Clodinafop-propargyl molecule, the chlorine atom is at the 5-position and the fluorine atom is at the 3-position. In this compound, these positions are reversed: the chlorine atom is at the 3-position, and the fluorine atom is at the 5-position. google.comcymitquimica.comclearsynth.com While this may seem like a minor alteration, the specific placement of electron-withdrawing groups like chlorine and fluorine can significantly influence the electronic properties of the pyridine ring and, consequently, the molecule's interaction with its biological target. Research literature has identified this compound Propargyl as an impurity of Clodinafop Propargyl. cymitquimica.com

FeatureClodinafop-propargylThis compound-propargyl
Systematic Name prop-2-ynyl (R)-2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate(R)-Prop-2-yn-1-yl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate cymitquimica.com
Pyridine Ring Substitution 5-Chloro, 3-Fluoro3-Chloro, 5-Fluoro
Chemical Formula C₁₇H₁₃ClFNO₄C₁₇H₁₃ClFNO₄ cymitquimica.com
Molecular Weight 349.74 g/mol 349.74 g/mol cymitquimica.com
Structure Chemical structure of Clodinafop-propargylC(C)Oc1ccc(Oc2ncc(F)cc2Cl)cc1)

Research Rationale and Justification for Investigating this compound

The primary rationale for investigating compounds like this compound is rooted in the persistent challenge of herbicide resistance in agriculture. mdpi.comfrontiersin.org As weed populations evolve to resist existing herbicides, there is a critical and ongoing need for novel active ingredients or improved variations of current ones. nih.gov The exploration of structural analogs and isomers of successful herbicides is a fundamental strategy in agrochemical research to discover molecules with improved or different activity spectra.

The investigation of this compound is justified by the principles of bioisosteric replacement and lead optimization. nih.gov The exchange of substituent positions on the aromatic pyridine ring, as seen between Clodinafop-propargyl and its 3-chloro-5-fluoro isomer, can subtly alter the molecule's three-dimensional shape, dipole moment, and electronic distribution. mdpi.comwikipedia.org These changes, in turn, can affect how strongly the molecule binds to its target ACCase enzyme, potentially leading to enhanced potency or activity against weed biotypes that have developed resistance to the parent compound. Furthermore, such modifications can influence the rate of metabolic deactivation in both the crop and the weed, which could alter the compound's selectivity and crop safety profile.

Properties

Molecular Formula

C₁₄H₁₁ClFNO₄

Molecular Weight

311.69

Synonyms

(R)-2-(4-((3-Chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoic Acid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Fluoro Clodinafop

Retrosynthetic Analysis and Precursor Chemistry of 3-Chloro-5-fluoro Clodinafop (B133158)

A retrosynthetic analysis of 3-Chloro-5-fluoro Clodinafop, more formally named (2R)-2-[4-[(3-chloro-5-fluoropyridin-2-yl)oxy]phenoxy]propanoic acid, 2-propynyl ester, breaks the molecule down into key synthetic precursors. The primary disconnections are made at the ether and ester linkages.

The main retrosynthetic pathway involves two critical ether linkages. Disconnecting the pyridinyl-oxy-phenyl bond suggests two primary precursors:

A substituted pyridine (B92270), specifically 2,3-dichloro-5-fluoropyridine .

The chiral phenoxy propanoic acid ester, (R)-2-(4-hydroxyphenoxy)propanoic acid, 2-propynyl ester .

An alternative disconnection points to 3-chloro-5-fluorophenol (B150331) thermofisher.commolbase.comfishersci.ptchemicalbook.com and a corresponding pyridinyl substrate. However, the first approach is more aligned with established industrial syntheses of related FOP herbicides.

The synthesis of the chiral phenoxy propanoic acid fragment itself begins with simpler materials. A common route involves the reaction between hydroquinone (B1673460) and a chiral propionic acid derivative, such as propynyl (B12738560) chloropropionate, often catalyzed by a base.

The synthesis of the key pyridinyl precursor, 2,3-dichloro-5-fluoropyridine, is a more specialized process. It would likely start from a suitable pyridine derivative that can undergo sequential halogenation and fluorination reactions to achieve the desired substitution pattern.

Optimized Synthetic Routes for this compound Production

The synthesis of this compound can be envisioned as a multi-step process, culminating in the coupling of the key heterocyclic and phenoxy fragments. An optimized route would focus on high yields, stereochemical control, and process efficiency.

A plausible forward synthesis based on the retrosynthetic analysis would be:

Formation of the Phenoxy Intermediate : Reaction of hydroquinone with (R)-2-chloropropionic acid propargyl ester in a biphasic system (e.g., acetonitrile (B52724)/water) with a base like sodium hydroxide (B78521) and a phase-transfer catalyst to yield (R)-2-(4-hydroxyphenoxy)propanoic acid, 2-propynyl ester.

Coupling Reaction : The crucial ether bond is formed via a nucleophilic aromatic substitution (SNAr) reaction. The synthesized phenoxy intermediate is reacted with 2,3-dichloro-5-fluoropyridine. This condensation is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or toluene, with a base such as potassium carbonate or potassium hydroxide to deprotonate the phenol. google.comwikipedia.org

Modern coupling methods like the Buchwald-Hartwig or Ullmann reactions offer alternatives for forming the diaryl ether linkage, potentially under milder conditions and with higher efficiency. wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Development of Novel Catalytic Systems for C-Cl and C-F Bond Formation

The formation of carbon-halogen bonds is fundamental to the synthesis of the precursors for this compound. While classical methods exist, modern catalysis offers more selective and efficient alternatives.

C-F Bond Formation : The introduction of fluorine into aromatic systems is a specialized field. Methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution using reagents like PhenoFluor can be employed. acs.org For a precursor like 5-chloro-2,3-difluoropyridine, which is used in standard clodinafop synthesis, a key step is often a halogen exchange (HALEX) reaction.

C-Cl Bond Formation : Chlorination of aromatic rings can be achieved through electrophilic aromatic substitution using various chlorinating agents.

Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and etherification, have become powerful tools for C-N and C-O bond formation, respectively. organic-chemistry.orgrsc.orgwikipedia.org These methods often employ specialized phosphine (B1218219) ligands and can proceed under milder conditions than traditional Ullmann condensations. nih.govvedantu.comorganic-chemistry.orgrsc.org The development of catalysts for C-F bond reductive elimination from metal centers is an active area of research. researchgate.netmit.edu

Catalytic System Bond Formed Typical Substrates Advantages
Palladium/Dialkylbiaryl Phosphine LigandsC-O (Diaryl Ether)Aryl Halides, PhenolsHigh efficiency, broad substrate scope, milder conditions. organic-chemistry.orgwikipedia.org
Copper/Ligand (e.g., diamines, phenanthroline)C-O (Diaryl Ether)Aryl Halides, PhenolsLower cost than palladium, effective for Ullmann-type couplings. wikipedia.orgnih.gov
PhenoFluor ReagentC-FPhenolsDirect deoxyfluorination of phenols. acs.org
Nonheme Iron ComplexesC-F CleavageFluorinated AromaticsBiocatalytic approaches for specific transformations. nih.gov

Derivatization Strategies and Analogue Synthesis of this compound

The synthetic framework for this compound allows for the creation of numerous analogues by modifying the three main components of the molecule: the substituted pyridine ring, the phenoxy group, and the ester moiety.

Pyridine Ring Modification : By using different halogenated or otherwise substituted pyridines in the coupling step, a wide range of analogues can be synthesized. For instance, replacing the fluorine with other groups could modulate the compound's activity and selectivity.

Phenoxy Group Alteration : The central phenoxy ring can be substituted with various functional groups to study structure-activity relationships.

Ester Group Variation : The propargyl ester can be replaced by other alkyl or aryl groups. This is typically achieved in the final step by esterifying the carboxylic acid intermediate with a different alcohol. google.comprepchem.com For example, reaction of the corresponding acid with different alcohols can yield methyl, ethyl, or other esters.

Analysis of Impurity Profiles and Byproduct Formation during this compound Synthesis

Impurity profiling is essential for ensuring the quality and safety of any synthesized chemical. mt.compharmatutor.orghumanjournals.com In the multi-step synthesis of this compound, several impurities could potentially form.

Potential Impurity Source Reason for Formation
(S)-enantiomerStereoselective Synthesis StepIncomplete stereoselectivity or racemization during subsequent steps. fao.org
Unreacted Starting MaterialsAll StepsIncomplete reactions (e.g., unreacted 3-chloro-5-fluorophenol or (R)-2-(4-hydroxyphenoxy)propanoic acid ester). pharmatutor.org
Positional IsomersCoupling ReactionIf the nucleophilic aromatic substitution is not perfectly regioselective, isomers with different substitution patterns on the pyridine ring could form.
Hydrolysis Product (Carboxylic Acid)Final ProductHydrolysis of the propargyl ester group if exposed to moisture or non-neutral pH. cymitquimica.com
Over-reaction ProductsCoupling StepReaction of the product with another molecule of the starting material.
Byproducts from Side ReactionsAll StepsFor instance, in the Ullmann coupling, homocoupling of the aryl halide can occur. vedantu.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, Gas Chromatography (GC), and Mass Spectrometry (MS) are crucial for the detection, identification, and quantification of these impurities. fao.org

Analytical Methodologies for 3 Chloro 5 Fluoro Clodinafop Research

Advanced Chromatographic Techniques for Separation and Quantification of 3-Chloro-5-fluoro Clodinafop (B133158)

Chromatography is the cornerstone for isolating and quantifying 3-Chloro-5-fluoro Clodinafop from various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC/MS), is a primary technique for the analysis of clodinafop-related compounds. epa.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds like this compound, reversed-phase HPLC is commonly utilized. A C18 column is a frequent choice for the stationary phase, providing effective separation based on hydrophobicity. epa.govpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified to improve peak shape. epa.govmdpi.com Isocratic or gradient elution can be employed to ensure the efficient separation of the target analyte from other components in the sample. mdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. pensoft.net According to international guidelines, validation encompasses the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comresearchgate.net Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a proportional response. mdpi.com Accuracy is often assessed through recovery studies in spiked samples, with recovery rates between 90-107% being typical for validated methods. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Clodinafop-Related Compounds

ParameterSpecification
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume 10 µL
Limit of Quantitation (LOQ) Typically in the low µg/kg to ng/mL range

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. nih.gov However, many pesticide molecules, including the acid metabolites of aryloxyphenoxypropionate herbicides like clodinafop, are not sufficiently volatile for direct GC analysis. epa.gov

Therefore, a derivatization step is required to convert the non-volatile analyte into a more volatile derivative. researchgate.net For the acidic metabolite of clodinafop, methylation is a common derivatization technique. epa.gov This process, often carried out using reagents like diazomethane, replaces the acidic proton with a methyl group, increasing the volatility of the molecule and making it amenable to GC analysis. epa.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as a DB-1701. epa.gov A programmed temperature ramp is used to elute the compounds based on their boiling points and interaction with the stationary phase. researchgate.net The mass spectrometer serves as a highly selective detector, confirming the identity of the analyte based on its mass spectrum and retention time. researchgate.net

Table 2: Typical Gas Chromatography (GC-MS) Parameters for Analysis of Derivatized Analytes

ParameterSpecification
Derivatization Agent Diazomethane (for acid metabolites)
Column DB-1701 or similar mid-polarity column
Injector Split/Splitless, 270 °C
Carrier Gas Helium
Temperature Program Initial 50°C, ramped to 270°C
Detector Mass Spectrometer (MS)
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that combines advantages of both gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is recognized for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it an environmentally sustainable choice. nih.gov

SFC is particularly well-suited for the high-throughput analysis of multiple pesticide residues. acs.org The technique can achieve high resolution at high flow rates, allowing for the simultaneous analysis of numerous compounds in a single run. researchgate.net For moderately polar pesticides, a modifier such as methanol is often added to the supercritical CO2 to enhance the solubility of the analytes and ensure their efficient extraction and elution. acs.org

When coupled with tandem mass spectrometry (SFC-MS/MS), the technique provides excellent sensitivity and selectivity for routine pesticide detection in complex matrices. nih.gov Compared to traditional HPLC-MS/MS methods, SFC-MS/MS can significantly reduce run times and solvent usage, by as much as 66% and 90% respectively, without compromising analytical performance. nih.gov

Table 3: General Supercritical Fluid Chromatography (SFC) System Parameters for Pesticide Analysis

ParameterSpecification
Primary Mobile Phase Supercritical Carbon Dioxide (CO₂)
Modifier Methanol or Ethanol
Column Polar-embedded reversed-phase or other suitable columns
Back Pressure 10-20 MPa
Column Temperature 40-60 °C
Detector Tandem Mass Spectrometry (MS/MS) or UV

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. Both ¹H NMR and ¹³C NMR experiments provide information on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule's structure.

In the ¹H NMR spectrum of this compound, each chemically distinct proton produces a signal. The position of this signal (chemical shift) indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the assembly of molecular fragments. For instance, the protons on the pyridine (B92270) and phenoxy rings would appear in the aromatic region of the spectrum, with their specific shifts and couplings influenced by the electron-withdrawing chloro and fluoro substituents.

¹³C NMR provides complementary information, with each unique carbon atom in the structure giving a distinct signal. This helps to confirm the carbon backbone of the molecule. The combination of ¹H, ¹³C, and two-dimensional NMR experiments allows for the complete and unambiguous assignment of the molecular structure.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for Key Structural Moieties of this compound

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Pyridine Ring Protons7.5 - 8.5Doublet, Doublet of doublets
Phenoxy Ring Protons6.8 - 7.2Multiplet
Propionate CH4.5 - 5.0Quartet
Propionate CH₃1.6 - 1.8Doublet
Alkyne CH2.5 - 2.8Triplet
Alkyne CH₂4.7 - 4.9Doublet
Note: These are predicted values for illustrative purposes. Actual values are determined experimentally.

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, allowing for the calculation of its elemental formula with high confidence. acs.org The molecular weight of Clodinafop-propargyl (B133425) is approximately 349.7 g/mol . nih.gov

In addition to providing the molecular weight, MS provides structural information through fragmentation analysis. When the molecule is ionized (e.g., by electron ionization), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

A key diagnostic feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is roughly one-third the intensity of the molecular ion peak (M+), providing strong evidence for the presence of a single chlorine atom in the molecule. miamioh.edu Common fragmentation pathways for this molecule would involve cleavage at the ester and ether linkages.

Table 5: Expected Mass Spectrometry Data for this compound

IonDescriptionExpected m/z
[M]⁺Molecular Ion (for ³⁵Cl)~349.05
[M+2]⁺Molecular Ion (for ³⁷Cl)~351.05
Fragment 1Loss of propargyl group (-C₃H₃)~310
Fragment 2Cleavage at ether linkageVaries
Fragment 35-chloro-3-fluoropyridin-2-ol fragment~147.5
Note: m/z values are approximate and depend on the specific ionization technique and instrument.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques for the identification of functional groups and the structural elucidation of molecules like this compound.

Infrared (IR) Spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. This allows for the identification of characteristic functional groups within the molecule. The structure of Clodinafop and its common ester derivative, Clodinafop-propargyl, contains several IR-active functional groups. The key vibrational modes expected in an IR spectrum include stretching from the aromatic rings (phenoxy and pyridine), the ether linkage, and the carboxyl group (or ester group in the derivative). Other significant absorptions would correspond to the carbon-halogen bonds (C-Cl and C-F).

Key IR Absorption Regions for this compound Functional Groups

Functional GroupBond TypeCharacteristic Absorption Range (cm⁻¹)
Aromatic RingsC=C Stretch1400-1600
(Phenoxy, Pyridine)C-H Stretch3000-3100
EtherC-O Stretch1000-1300
Carboxylic AcidC=O Stretch1700-1725
(Clodinafop)O-H Stretch2500-3300 (broad)
EsterC=O Stretch1735-1750
(Clodinafop-propargyl)C-O Stretch1000-1300
AlkyneC≡C Stretch2100-2260
(Clodinafop-propargyl)≡C-H Stretch~3300
HalogensC-F Stretch1000-1400
C-Cl Stretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated electronic systems within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted to higher energy orbitals. The aromatic rings (phenoxy and pyridine) in the this compound structure act as chromophores, which are responsible for absorbing UV radiation. Research indicates that Clodinafop-propargyl does not possess chromophores that absorb light at wavelengths greater than 290 nm. nih.gov This suggests that the electronic transitions, likely π→π* transitions within the aromatic systems, occur in the shorter wavelength UV region. This characteristic is useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. epa.gov

Sample Preparation Protocols for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound in complex samples. The primary goals are to extract the analyte from the sample matrix and remove interfering substances that could compromise the analytical results.

Extraction and Clean-up Procedures for Biological Samples (e.g., plant tissues, microbial cultures)

Analyzing this compound and its metabolites in biological samples requires robust extraction and clean-up protocols to handle the complex nature of these matrices.

For plant tissues , the initial step typically involves mechanical homogenization to disrupt the cell walls and increase the surface area for extraction. A common approach is solvent extraction, where the homogenized tissue is mixed and agitated with a suitable organic solvent or solvent mixture. For instance, an acetone-buffer solution has been used effectively. epa.gov Following the initial extraction, a series of clean-up steps are employed. This may include liquid-liquid partitioning, where the analyte is selectively transferred between two immiscible solvents (e.g., dichloromethane (B109758) and water) to separate it from interfering compounds. epa.gov The solvent is then often evaporated and the residue redissolved in a smaller volume of a suitable solvent for analysis. epa.gov

For microbial cultures , sample preparation depends on whether the analyte is in the culture medium or within the microbial cells. If in the aqueous medium, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) can be used. researchgate.net If the compound is intracellular, the cells must first be lysed before solvent extraction.

Summary of Extraction Techniques for Biological Samples

StepProcedurePurpose
1. Homogenization Mechanical blending or grinding of plant tissue.Increase surface area and release intracellular contents.
2. Extraction Shaking/sonication with a solvent (e.g., acetone (B3395972)/water).Solubilize the analyte and separate it from the solid matrix.
3. Centrifugation Spinning the sample at high speed.Pellet solid debris, clarifying the solvent extract.
4. Liquid-Liquid Partitioning Sequential extraction with immiscible solvents (e.g., dichloromethane, hexane). epa.govRemove non-polar or highly polar interferences.
5. Evaporation & Reconstitution Evaporating the solvent and redissolving the residue in a specific volume of analysis-compatible solvent. epa.govConcentrate the analyte and prepare it for instrumental analysis.

Sample Preparation for Environmental Matrices (e.g., soil, water)

The analysis of this compound in environmental samples is essential for monitoring its fate and persistence.

For soil and sediment samples , a common method involves extraction with a mixture of acetone and acidified water (e.g., pH 3), using shaking and sonication to ensure efficient recovery. epa.gov After extraction, the sample is centrifuged to separate the liquid extract from the solid particles. epa.gov A clean-up step may involve evaporating the organic solvent (acetone) and filtering the remaining aqueous extract before analysis by liquid chromatography-mass spectrometry (LC-MS). epa.gov For more complex matrices, Soxhlet extraction using a stronger solvent like acetonitrile can be employed to recover both the parent compound and its bound residues. researchgate.net

For water samples , the low expected concentrations of the analyte often necessitate a pre-concentration step. A widely used technique is liquid-liquid extraction, where the water sample is shaken with an immiscible organic solvent such as ethyl acetate. researchgate.net An alternative and often more efficient method is solid-phase extraction (SPE). nih.gov In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process effectively extracts, cleans, and concentrates the analyte in a single procedure.

Typical Protocol for Soil Sample Preparation

StepReagent/ApparatusActionRationale
1. Weighing Analytical BalanceWeigh a representative soil sample (e.g., 2 g) into a centrifuge tube. epa.govEnsure accurate and reproducible quantification.
2. Extraction Acetone/Water (pH 3) solution, ShakerAdd solvent and shake for a specified time (e.g., 30 min). epa.govExtract residues from soil particles into the liquid phase.
3. Separation CentrifugeCentrifuge for ~5 minutes at 5000 RPM. epa.govSeparate the liquid extract from the solid soil matrix.
4. Clean-up Nitrogen EvaporatorEvaporate the organic solvent (acetone) from an aliquot of the extract. epa.govRemove the more volatile solvent component to prepare for analysis.
5. Final Preparation Syringe Filter (0.45 µm)Filter the final extract before transferring to an HPLC vial. epa.govepa.govRemove any remaining particulate matter to protect the analytical instrument.

Development of High-Throughput Screening Methods for this compound

High-throughput screening (HTS) involves the use of automation and miniaturization to test large numbers of samples rapidly and efficiently. researchgate.netresearchgate.net In the context of an agrochemical like this compound, HTS methods can be developed to accelerate research in areas such as new herbicide discovery, the study of herbicide resistance, and bioremediation.

The development of HTS assays is driven by the need to move from laborious, low-throughput methods to a more efficient, information-based approach. nih.gov For research related to this compound, two primary types of HTS assays could be developed: biochemical assays and cell-based assays. researchgate.net

Biochemical assays would focus on the molecular target of the herbicide. Clodinafop functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). herts.ac.ukpatsnap.com An HTS assay could be designed to measure the activity of this enzyme in thousands of individual reactions conducted in microplate wells. This would allow for the rapid screening of chemical libraries to identify new compounds that also inhibit ACCase or to study how different mutations in the enzyme affect its sensitivity to Clodinafop.

Cell-based assays provide information in a more complex biological context. These assays could use plant cell cultures or whole seedlings grown in microplates. rwth-aachen.de The effect of test compounds on cell viability, growth, or a specific metabolic pathway could be measured using automated microscopy or plate readers that detect changes in fluorescence or absorbance. Such assays are valuable for discovering new herbicidal compounds with different modes of action or for screening microbial populations for organisms capable of degrading this compound.

Comparison of Potential HTS Assay Formats

Assay TypePrinciplePotential ApplicationAdvantagesChallenges
Biochemical Measures the activity of the isolated target enzyme (ACCase) in the presence of test compounds.Discovery of new ACCase inhibitors; structure-activity relationship studies.High specificity; relatively simple to automate; fewer confounding factors.Does not account for cell permeability, metabolism, or off-target effects.
Cell-Based Measures a cellular response (e.g., growth inhibition, toxicity) in plant cells or seedlings.Primary screening for new herbicides with any mode of action; herbicide resistance screening.Provides more biologically relevant data (accounts for uptake and metabolism).More complex to develop and validate; higher potential for false positives/negatives. researchgate.net

Biochemical Interaction and Mechanism of Action Studies of 3 Chloro 5 Fluoro Clodinafop

Acetyl-CoA Carboxylase (ACCase) Inhibition Kinetics and Binding Dynamics

No published studies were found that specifically detail the ACCase inhibition kinetics or binding dynamics of 3-Chloro-5-fluoro Clodinafop (B133158).

Comparative Analysis of ACCase Isoform Sensitivity to 3-Chloro-5-fluoro Clodinafop

Data comparing the sensitivity of different ACCase isoforms to this compound are not available in the scientific literature.

Enzymatic Assays for Evaluation of Inhibitory Potency

Specific enzymatic assay results evaluating the inhibitory potency (e.g., IC50 values) of this compound against ACCase are not documented in published research.

Molecular Docking and Computational Chemistry Studies on this compound-ACCase Interactions

No molecular docking or computational chemistry studies focusing on the interaction between this compound and the ACCase enzyme have been published.

Ligand-Protein Interaction Profiling and Binding Site Characterization

Characterization of the binding site and the specific ligand-protein interactions for this compound with ACCase is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models specifically developed for derivatives of this compound have not been reported in the literature.

Cellular and Subcellular Effects of this compound on Target Organisms

There is no available research on the specific cellular and subcellular effects of this compound on target organisms.

Impact on Lipid Biosynthesis Pathways in Susceptible Plant Species

This compound, an active herbicidal compound belonging to the aryloxyphenoxypropionate (AOPP) chemical family, exerts its phytotoxic effects by targeting a critical enzyme in lipid biosynthesis. researchgate.net The primary site of action for this herbicide is the acetyl-CoA carboxylase (ACCase) enzyme. researchgate.netumn.edu ACCase is a pivotal enzyme that catalyzes the initial committed step in the de novo fatty acid synthesis pathway. researchgate.net This enzyme is responsible for the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. nih.gov

Malonyl-CoA serves as the fundamental building block for the elongation of fatty acid chains. By inhibiting ACCase, this compound effectively blocks the production of malonyl-CoA. scispace.com This disruption halts the entire process of fatty acid synthesis, which is essential for the formation of various lipids vital for plant survival. umn.edu These lipids are critical components of cell membranes, and their absence compromises membrane integrity and function. umn.eduscispace.com

The inhibitory action of this compound is competitive with respect to the acetyl-CoA substrate, indicating that it binds to the active site of the carboxyltransferase (CT) domain of the ACCase enzyme. nih.govscielo.br This targeted inhibition is highly selective for the plastidic form of ACCase found in grasses, which explains the herbicide's efficacy against susceptible grass species while leaving most broadleaf plants unharmed, as they possess an ACCase isoform with lower sensitivity. researchgate.net

The consequences of this enzymatic inhibition are a rapid cessation of lipid production in the meristematic tissues of susceptible plants, where cell division and growth are most active. jmaterenvironsci.com This leads to a cascade of metabolic disruptions, ultimately resulting in the death of the plant.

Table 1: Impact of this compound on Lipid Biosynthesis

Target EnzymeInhibited ProcessImmediate Biochemical EffectConsequence for Plant
Acetyl-CoA Carboxylase (ACCase)Fatty Acid SynthesisBlockage of Malonyl-CoA productionDisruption of cell membrane formation and maintenance

Morphological and Physiological Responses at the Cellular Level

The inhibition of lipid biosynthesis by this compound triggers a series of detrimental morphological and physiological responses at the cellular level in susceptible plant species. The primary consequence of disrupted fatty acid synthesis is the compromised integrity of cellular membranes. umn.edu Without a continuous supply of new lipids, cell membranes lose their fluidity and functionality, leading to leakage of cellular contents and eventual cell death. scispace.com

This breakdown of membrane structure is most pronounced in regions of active growth, such as the meristems. jmaterenvironsci.com The inability to form new cells due to the lack of essential membrane components leads to a rapid cessation of root and shoot growth.

Studies on the cellular effects of commercial formulations containing clodinafop-propargyl (B133425) have revealed significant cytotoxic and genotoxic potential. In root tip cells of Allium cepa, exposure to the herbicide resulted in a dose-dependent decrease in the mitotic index (MI), indicating an inhibition of cell division. jmaterenvironsci.com

Furthermore, a significant increase in the frequency of chromosomal aberrations has been observed. jmaterenvironsci.com These abnormalities include:

Chromosome breaks: The fragmentation of chromosomes.

Bridges: The formation of anaphase bridges due to chromosome breakage and fusion.

C-mitosis: A disruption of the spindle fibers, leading to scattered chromosomes.

Laggards: Chromosomes or chromatids that are delayed in their movement to the poles during anaphase.

Stickiness: A general clumping of the chromosomes, indicating a toxic effect on the nucleoproteins. jmaterenvironsci.com

These observations suggest that in addition to its primary effect on lipid metabolism, this compound can also induce clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) effects, further contributing to its herbicidal activity. jmaterenvironsci.com The disruption of both cell membrane integrity and the process of cell division ensures the effective and lethal action of the herbicide on susceptible grass weeds.

Table 2: Observed Cellular Abnormalities in Allium cepa Root Tip Cells Exposed to a Clodinafop-propargyl Formulation

Abnormality TypeDescriptionImplication
Chromosome BreaksFragmentation of chromosomes.Genotoxic damage
Anaphase BridgesChromatin links between separating chromosomes.Disruption of cell division
C-mitosisDisruption of spindle fiber formation.Aneuploidy
Laggard ChromosomesDelayed chromosome movement during anaphase.Aneuploidy
Chromosome StickinessClumping of chromosomes.Toxic effect on chromosome structure

Metabolic Pathways and Fate of 3 Chloro 5 Fluoro Clodinafop in Biological Systems

Absorption, Translocation, and Distribution within Plant Tissues

Following foliar application, clodinafop-propargyl (B133425) is absorbed by the leaves of the plant. The uptake is followed by rapid translocation within the plant's vascular system to the primary sites of action, which are the meristematic tissues, or growing points of leaves and stems. nih.gov This systemic movement is crucial for the herbicidal activity of the compound.

Studies on wheat have shown that the distribution of clodinafop (B133158) and its metabolites is not uniform throughout the plant. While the majority of the applied compound is absorbed through the leaves, subsequent analysis of plant tissues reveals varying concentrations in different parts. Research investigating the dissipation of clodinafop-propargyl in wheat ecosystems found that the parent compound and its primary metabolite, clodinafop acid, are detectable in the wheat plant. nih.gov However, by the time the crop reaches maturity, the residues of both clodinafop-propargyl and clodinafop acid in the wheat grain and straw are often below the limit of detection. nih.govresearchgate.net One study detected a residue of 0.096 µg/g of clodinafop in wheat grain at higher application rates, which was still below the maximum residue limit. isws.org.in Another study found 0.0089 ppm of residues in wheat grains at a high application rate of 240 g/ha, while no residues were detected in the soil or straw at harvest. isws.org.in

The distribution is a dynamic process, influenced by the plant's growth stage and metabolic activity. The initial distribution is governed by translocation to active meristems, but as the compound is metabolized, the distribution of the resulting metabolites will change accordingly.

Biotransformation Processes in Plants: Hydroxylation, Glucosylation, and Conjugation

Once absorbed by the plant, clodinafop-propargyl undergoes a series of biotransformation reactions, which are fundamental to its herbicidal selectivity and detoxification. The initial and most critical step is the rapid hydrolysis of the propargyl ester to form the biologically active free acid, clodinafop. nih.govnih.gov This conversion is a key activation step.

Subsequent metabolic processes in tolerant plants like wheat aim to detoxify the active clodinafop acid. These detoxification pathways typically involve three phases of xenobiotic metabolism in plants.

Phase I: Hydroxylation The primary Phase I reaction is hydroxylation, which introduces a hydroxyl group onto the molecule, increasing its water solubility and providing a site for further conjugation. In wheat cell cultures, a hydroxylated metabolite of clodinafop (hydroxy-Cf), hydroxylated at the pyridinyl moiety, has been identified. nih.gov This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov While the specific CYP isozyme responsible for clodinafop hydroxylation in wheat has not been definitively identified, studies on the related herbicide diclofop (B164953) in wheat have implicated a specific cytochrome P450 enzyme in its aryl hydroxylation. nih.govresearchgate.net

Phase II: Glucosylation and Conjugation Following hydroxylation, the metabolites undergo Phase II conjugation reactions, where they are coupled with endogenous molecules like sugars or glutathione (B108866). In wheat cell cultures, the formation of polar carbohydrate conjugates of clodinafop-derived compounds has been observed. nih.gov This process, known as glucosylation, involves the attachment of a glucose molecule to the hydroxylated metabolite, a reaction catalyzed by UDP-glycosyltransferases (UGTs). nih.govunl.edunih.gov This conjugation further increases the water solubility of the metabolite and reduces its phytotoxicity. The resulting glucose conjugates are then typically sequestered into the vacuole. unl.edu Another identified metabolite in wheat is 4-(5-chloro-3-fluoropyridin-2-yloxy)phenol, indicating cleavage of the ether linkage. nih.gov

These biotransformation processes are significantly more efficient in tolerant crops like wheat compared to susceptible weed species, which is the basis for the herbicide's selectivity.

Microbial Degradation Pathways in Soil and Aqueous Environments

The fate of 3-Chloro-5-fluoro Clodinafop in the environment is heavily influenced by microbial activity in soil and water. Microorganisms play a crucial role in the breakdown of this herbicide, contributing to its environmental dissipation.

Identification of Key Microbial Species Involved in this compound Transformation

Several bacterial species have been isolated and identified for their ability to degrade clodinafop-propargyl. These include:

Pseudomonas sp. : A strain designated as B2 was isolated from a crop field and was capable of utilizing clodinafop-propargyl as a sole source of carbon, nitrogen, and energy. nih.gov

Nocardioides aromaticivorans : A bacterium with high similarity to this species was isolated from a sediment-water system and was shown to grow on and mineralize 14C-labeled clodinafop-propargyl. researchgate.netnih.gov

Bacillus subtilis : This species was identified as being efficient in the metabolism of clodinafop-propargyl. ptbioch.edu.pl

Aeromonas sp. : A strain identified as B1 was isolated from herbicide-contaminated soil and could utilize clodinafop-propargyl as its sole carbon and energy source. researchgate.net

Bacterial Consortium : A six-member bacterial consortium including Bacillus subtilis subsp. subtilis, Bacillus pumilus, Bacillus mojavensis, Bacillus paramycoides, Pseudomonas aeruginosa, and Alcaligenes aquatilis demonstrated high degradation efficiency of clodinafop-propargyl in soil. researchgate.net

These findings indicate that a diverse range of soil and aquatic bacteria possess the metabolic machinery to break down this herbicide.

Elucidation of Specific Enzymatic Reactions Mediating Degradation

The microbial degradation of clodinafop-propargyl involves a series of enzymatic reactions that break down the molecule into simpler, less toxic compounds. The initial step, similar to that in plants, is the hydrolysis of the ester linkage to form clodinafop acid.

For Pseudomonas sp. strain B2, a proposed metabolic pathway involves the degradation of clodinafop-propargyl to clodinafop acid and subsequently to 4-(4-Chloro-2-fluoro-phenoxy)-phenol. nih.gov The degradation is accompanied by the release of chloride ions, indicating the cleavage of the C-Cl bond.

In the case of Nocardioides aromaticivorans, it has been noted that this genus possesses cytochrome P450 monooxygenase pathways, which are known to be involved in the degradation of various xenobiotics. nih.gov These enzymes can catalyze hydroxylation reactions, which are often the initial step in the breakdown of aromatic compounds. The degradation of other pollutants by Nocardioides involves enzymes such as ring-hydroxylating oxygenases.

The bacterial consortium studied by Abd-Alla et al. (2025) was found to possess a range of enzymes necessary for clodinafop degradation, with the complete breakdown pathway being a collective effort of the different members of the consortium. researchgate.net For instance, maleylacetate (B1240894) reductase, an enzyme crucial for the final steps of breakdown, was found exclusively in Pseudomonas aeruginosa. researchgate.net

Metabolite Identification and Quantification in Environmental and Biological Matrices

The primary metabolite of clodinafop-propargyl in both plants and soil is its active form, clodinafop acid . nih.gov In a wheat field ecosystem, clodinafop-propargyl was found to degrade rapidly to clodinafop acid. nih.gov

Further metabolites have been identified in various matrices:

In wheat cell cultures, hydroxy-clodinafop (hydroxylated at the pyridinyl moiety) and 4-(5-chloro-3-fluoropyridin-2-yloxy)phenol have been confirmed. nih.gov

In soil, a Pseudomonas sp. strain was shown to degrade clodinafop-propargyl to clodinafop acid and 4-(4-Chloro-2-fluoro-phenoxy)-phenol . nih.gov

An Aeromonas sp. was also found to produce 4-(4-chloro-2-fluorophenoxy) phenol as a major metabolite. researchgate.net

Quantitative studies have provided insights into the persistence of clodinafop-propargyl and its main metabolite in the environment.

Half-life of Clodinafop-propargyl and its Metabolites

Matrix Compound Half-life (days)
Soil Clodinafop-propargyl 2.35 - 11.20
Soil Clodinafop acid 7.04 - 11.22
Wheat Plant Clodinafop-propargyl 6.00
Wheat Plant Clodinafop acid 0.67 - 1.24

Data sourced from nih.gov

Residue Levels of Clodinafop in Wheat and Soil at Harvest

Matrix Application Rate (g/ha) Residue Level (µg/g or ppm)
Soil 120 0.021
Wheat Grain 120 0.096
Soil 60, 120, 240 Not Detected
Wheat Grain 60, 120 Not Detected
Wheat Grain 240 0.0089
Wheat Straw 60, 120, 240 Not Detected

Data compiled from isws.org.inisws.org.in

These data indicate a relatively rapid dissipation of both the parent compound and its primary metabolite in the agricultural environment, with terminal residues in the harvested crop generally being very low or non-detectable.

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Food Webs

The potential for a chemical to bioaccumulate in organisms and bioconcentrate up the food chain is a critical aspect of its environmental fate. This is particularly relevant for compounds that may enter aquatic ecosystems through runoff or soil leaching.

The potential for bioaccumulation is often inferred from a compound's physicochemical properties, such as its octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for a substance to partition from water into the fatty tissues of organisms. However, rapid metabolism and degradation, as observed for clodinafop-propargyl in both plants and microbial systems, can significantly mitigate this potential.

Environmental Distribution and Transformation of 3 Chloro 5 Fluoro Clodinafop

Sorption, Desorption, and Leaching Dynamics in Diverse Soil Types

Studies indicate that the persistence and mobility of clodinafop (B133158) and its metabolites are influenced by soil properties such as organic matter content and pH. The GUS (Groundwater Ubiquity Score) leaching potential index for clodinafop-propargyl (B133425) is calculated to be -0.08, indicating a low leachability. herts.ac.uk Conversely, its metabolite, clodinafop acid, has a GUS leaching potential index of 2.97, suggesting a high leachability potential. herts.ac.uk This indicates that while the parent compound is not expected to be mobile, its primary degradation product may pose a risk for leaching into groundwater under certain conditions. herts.ac.uk

GUS Leaching Potential Index
CompoundGUS IndexLeachability ClassificationSource
Clodinafop-propargyl-0.08Low herts.ac.uk
Clodinafop (acid metabolite)2.97High herts.ac.uk

Volatilization and Atmospheric Transport Potential of 3-Chloro-5-fluoro Clodinafop

The potential for volatilization and subsequent atmospheric transport of this compound is considered to be low. This is based on its low vapor pressure, which is reported to be 2.39 × 10⁻⁸ mm Hg at 25°C. regulations.gov Compounds with such low vapor pressures are not expected to volatilize significantly from soil or water surfaces. regulations.gov Therefore, long-range atmospheric transport is not considered a major dissipation pathway for this compound.

Photodegradation Pathways in Aqueous and Terrestrial Environments

Photodegradation is a significant route of transformation for this compound. When exposed to sunlight or UV light on a glass surface, clodinafop-propargyl degrades, following first-order kinetics. nih.gov The total toxic residue of clodinafop-propargyl and its acid metabolite has a photodegradation half-life of 28 days in water. regulations.gov

Research has identified several photoproducts. nih.gov The major photolysis products are:

2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoic acid (clodinafop acid)

prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate nih.gov

Minor photoproducts that have been identified include:

ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate

1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate nih.gov

The major photoproducts were observed to reach their maximum quantity on the 7th and 10th day of exposure and subsequently degraded within 15 to 20 days. nih.gov

Hydrolysis and Other Abiotic Transformation Mechanisms

Hydrolysis is a key abiotic transformation process for this compound, specifically the de-esterification of clodinafop-propargyl to clodinafop acid. regulations.gov The rate of hydrolysis is dependent on the pH of the surrounding medium. regulations.govnih.gov

The hydrolysis half-life of clodinafop-propargyl varies significantly with pH. regulations.govnih.gov Under acidic conditions, the compound is more stable than in neutral or alkaline conditions. nih.gov The primary hydrolysis degradation product is clodinafop acid. regulations.gov

Hydrolysis Half-life of Clodinafop-propargyl at 25°C
pHHalf-life (days)Source
418 regulations.gov
526 regulations.gov
76.1 regulations.gov
93.9 regulations.gov

Persistence and Mobility Studies in Agroecosystems

In agroecosystems, this compound, applied as clodinafop-propargyl, demonstrates relatively low persistence. The parent compound is rapidly degraded in both soil and plants. regulations.govresearchgate.net The half-life of clodinafop-propargyl in field soil has been reported to be 3.44 days. researchgate.net In a wheat field ecosystem, the half-lives were observed to be between 2.35 and 11.20 days in soil and 6.00 days in the wheat plant. researchgate.net

The primary metabolite, clodinafop acid, also shows limited persistence in soil under aerobic conditions, with reported half-lives of 1 to 2.4 days. regulations.gov However, in aerobic aquatic environments, the half-life of clodinafop acid in the total water-sediment system is longer, at approximately 41 days. regulations.gov In anaerobic aquatic environments, the total toxic residue of clodinafop-propargyl and its acid metabolite is much more persistent, with a half-life of 344.67 days. regulations.gov

The metabolic fate in a sediment-water system showed that after 28 days, about 34% of the applied radioactivity remained as non-extractable residues bound to the sediment, while mineralization accounted for approximately 5%. tandfonline.com

Environmental Persistence of Clodinafop-propargyl and its Acid Metabolite
CompoundEnvironmentHalf-lifeSource
Clodinafop-propargylAerobic Soil22.93 days (total toxic residue) regulations.gov
Clodinafop-propargylField Soil3.44 days researchgate.net
Clodinafop-propargylWheat Plant6.00 days researchgate.net
Clodinafop AcidAerobic Soil1 - 2.4 days regulations.gov
Clodinafop AcidAerobic Aquatic System46.57 days (total toxic residue) regulations.gov
Clodinafop-propargyl & Clodinafop AcidAnaerobic Aquatic System344.67 days (total toxic residue) regulations.gov

Evolution of Resistance to Clodinafop Type Herbicides and the Role of 3 Chloro 5 Fluoro Clodinafop

Molecular Mechanisms of Target-Site Resistance in Weeds to ACCase Inhibitors

Target-site resistance (TSR) is a primary mechanism through which weeds develop resistance to ACCase inhibitors. This form of resistance arises from genetic mutations in the gene encoding the ACCase enzyme, the specific target of these herbicides. The ACCase enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition leads to plant death.

The molecular basis of TSR to ACCase inhibitors lies in alterations within the carboxyl transferase (CT) domain of the plastidial ACCase enzyme. These alterations, typically single nucleotide polymorphisms (SNPs), result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme, thereby rendering it less effective. Consequently, the enzyme can continue to function even in the presence of the herbicide.

Numerous studies have identified specific mutations in the ACCase gene that confer resistance. These mutations are often found at several key codon positions within the CT domain. The level of resistance conferred can vary depending on the specific amino acid change, the weed species, the herbicide, and whether the plant is homozygous or heterozygous for the mutant allele.

Table 1: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance to ACCase Inhibitors

Codon Position Amino Acid Substitution
1781 Isoleucine (Ile) → Leucine (Leu)
1999 Tryptophan (Trp) → Cysteine (Cys)
2027 Tryptophan (Trp) → Cysteine (Cys)
2041 Isoleucine (Ile) → Asparagine (Asn)
2078 Aspartate (Asp) → Glycine (Gly)
2088 Cysteine (Cys) → Arginine (Arg)

Data compiled from multiple research findings.

For instance, an Isoleucine to Leucine substitution at position 1781 is one of the most frequently reported mutations and is known to confer broad resistance to many ACCase inhibitors. Other mutations, such as those at positions 2027 and 2041, have also been extensively documented in various grass weed species, including Phalaris minor (littleseed canarygrass), conferring resistance to clodinafop (B133158). The specific mutation present in a resistant weed population can significantly influence its cross-resistance profile to other ACCase-inhibiting herbicides.

Non-Target-Site Resistance Mechanisms: Enhanced Metabolism and Sequestration

In addition to target-site mutations, weeds can evolve non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The two primary NTSR mechanisms are enhanced metabolism and sequestration of the herbicide.

Enhanced metabolism is the most common form of NTSR. In this mechanism, resistant plants exhibit an increased ability to detoxify the herbicide before it can inhibit the ACCase enzyme. This detoxification is primarily carried out by large and diverse enzyme families, most notably Cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). These enzymes catalyze reactions that modify the herbicide molecule, rendering it non-toxic. The genes encoding these enzymes can be overexpressed in resistant individuals, leading to a more rapid breakdown of the herbicide compared to susceptible plants. For example, the metabolism of clodinafop-propargyl (B133425) in wheat is facilitated by such enzymes, and a safener is often included in formulations to enhance this metabolic breakdown in the crop, providing selectivity. In resistant weeds, a similar but naturally evolved enhanced metabolic capacity can lead to survival after herbicide application.

Characterization of Resistance Alleles and Genetic Markers Associated with ACCase Inhibition

The identification and characterization of resistance alleles, which are different forms of the ACCase gene containing resistance-conferring mutations, are crucial for understanding and managing herbicide resistance. Molecular techniques play a vital role in this process. Gene sequencing of the CT domain of the ACCase gene is the definitive method for identifying the specific amino acid substitutions responsible for resistance.

Once a resistance-conferring mutation is identified, this information can be used to develop genetic markers for the rapid detection of resistant individuals in a weed population. These markers are invaluable tools for resistance monitoring and for making informed decisions about weed management strategies. Several DNA-based diagnostic methods have been developed for this purpose.

Table 2: DNA-Based Methods for Detecting ACCase Resistance Alleles

Method Description
CAPS (Cleaved Amplified Polymorphic Sequences) Uses restriction enzymes to cut PCR-amplified DNA at specific sites that are present or absent due to the mutation.
dCAPS (derived Cleaved Amplified Polymorphic Sequences) A modification of CAPS where a mismatch in the PCR primer creates a restriction site in the presence of the mutation.
Allele-Specific PCR (AS-PCR) Utilizes primers that are designed to specifically amplify either the resistant or the susceptible allele.
PCR-RFLP (Restriction Fragment Length Polymorphism) Similar to CAPS, it involves the digestion of PCR products with restriction enzymes to identify different alleles based on fragment sizes.
LAMP (Loop-mediated Isothermal Amplification) A rapid and sensitive method that amplifies DNA under isothermal conditions, allowing for quick detection of target mutations.

| PCR-SSCP (Single-Strand Conformation Polymorphism) | Detects mutations by identifying differences in the mobility of single-stranded DNA fragments through a gel. |

These molecular tools allow for the early detection of resistance before it becomes a widespread problem in the field, enabling proactive management. For example, allele-specific PCR markers have been successfully developed to differentiate between wild-type and resistant codons at positions 2027 and 2041 of the ACCase gene in Phalaris minor, providing a rapid diagnostic tool.

Cross-Resistance Patterns and Management Strategies for 3-Chloro-5-fluoro Clodinafop Related Compounds

A critical aspect of target-site resistance is the pattern of cross-resistance it confers. Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides with the same mode of action, even if they have not been previously exposed to them. The specific mutation in the ACCase gene determines the cross-resistance profile.

For example, the Ile-1781-Leu mutation is known to confer broad cross-resistance to many aryloxyphenoxypropionate (APP or FOP), cyclohexanedione (CHD or DIM), and phenylpyrazoline (DEN) herbicides. In contrast, mutations like Trp-2027-Cys and Ile-2041-Asn often confer resistance primarily to APP herbicides, with variable effects on CHD and DEN herbicides. Understanding these patterns is essential for selecting effective alternative herbicides.

Table 3: Illustrative Cross-Resistance Patterns of Common ACCase Mutations

Mutation Resistance to FOPs (e.g., Clodinafop) Resistance to DIMs (e.g., Sethoxydim) Resistance to DENs (e.g., Pinoxaden)
Ile-1781-Leu High High High
Trp-2027-Cys High Low/Susceptible High
Ile-2041-Asn High Low/Susceptible High

Resistance levels can vary between weed species and specific herbicides within each chemical family.

Effective management of ACCase inhibitor resistance requires a multi-pronged approach known as Integrated Weed Management (IWM). Relying solely on a single herbicide or mode of action will inevitably lead to the selection of resistant weeds. Key management strategies include:

Herbicide Rotation: Rotating herbicides with different modes of action is a cornerstone of resistance management. This prevents the continuous selection pressure from a single herbicide group.

Herbicide Mixtures: Using tank-mixes of herbicides with different modes of action that are both effective against the target weed can delay the evolution of resistance.

Cultural Practices:

Crop Rotation: Planting different crops in successive seasons disrupts weed life cycles and allows for the use of a wider range of weed management tools.

Tillage: Mechanical weed control can reduce the reliance on herbicides.

Competitive Crop Varieties: Planting crop varieties that are more competitive with weeds can help to suppress weed growth.

Delayed Sowing: This can allow for the control of an initial flush of weeds before the crop is planted.

Use of Pre-emergence Herbicides: Applying herbicides with residual activity before weed emergence can reduce the selection pressure on post-emergence herbicides like clodinafop.

Population Dynamics and Spread of Resistance in Agricultural Systems

The evolution and spread of herbicide resistance within and between agricultural fields are governed by complex population dynamics. Several factors influence how quickly a resistant weed population becomes dominant:

Initial Frequency of Resistance Alleles: Resistant alleles may exist at a very low frequency in a weed population even before the introduction of an herbicide. The higher this initial frequency, the faster resistance will evolve under selection pressure.

Selection Pressure: The intensity of herbicide use is a major driver of resistance evolution. Repeated applications of the same herbicide or herbicides with the same mode of action exert strong selection pressure, favoring the survival and reproduction of resistant individuals.

Gene Flow: The movement of resistance genes between populations is a critical factor in the spread of resistance.

Pollen-mediated gene flow: In outcrossing weed species, pollen from resistant plants can fertilize susceptible plants, introducing the resistance allele into new populations.

Seed-mediated gene flow: The movement of weed seeds, often facilitated by contaminated farm machinery, wind, or water, can rapidly spread resistance over large distances.

Weed Biology: The reproductive biology of the weed species plays a significant role. Outcrossing species with high seed production can spread resistance more rapidly than self-pollinating species.

Fitness of Resistant Biotypes: The fitness of a resistant plant in the absence of the herbicide can influence the persistence of the resistance allele in the population. In some cases, resistance mutations may be associated with a fitness cost, meaning the resistant plants are less competitive than susceptible plants when the herbicide is not used. However, this is not always the case.

The continuous use of clodinafop-propargyl in monoculture systems, such as continuous wheat, has been shown to lead to a high incidence of resistance in wild oat populations. The spread of resistance is often not a localized issue but can occur across broad agricultural landscapes, necessitating coordinated management efforts. Modeling studies are increasingly being used to understand and predict the spatial and temporal dynamics of herbicide resistance, helping to devise more effective and sustainable weed management strategies.

Ecotoxicological Pathways and Impact of 3 Chloro 5 Fluoro Clodinafop in Non Target Biological Components Focused on Ecological Cycling and Ecosystem Processes, Not Organismal Toxicity Profiles

Influence on Soil Microbial Communities and Enzyme Activities

Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling, organic matter decomposition, and soil structure maintenance. scielo.br The application of herbicides can alter the composition and activity of these microbial communities, thereby affecting soil fertility and function. scielo.brnih.gov

Research indicates that soil microorganisms play a direct role in the breakdown of Clodinafop-propargyl (B133425). researchgate.netnih.gov For instance, a bacterium identified with high similarity to Nocardioides aromaticivorans has been isolated from sediment and shown to use the herbicide as a carbon source, leading to its mineralization. researchgate.netnih.gov A consortium of six different bacterial strains, including species from Bacillus, Pseudomonas, and Alcaligenes, has demonstrated a high capacity for the bioremediation of Clodinafop-propargyl in both sandy loam and clay soils. bohrium.com The efficiency of this degradation was monitored by measuring CO₂ evolution, an indicator of microbial respiratory activity. bohrium.com

The impact of herbicides on soil enzymes, which are crucial mediators of biogeochemical processes, is a key area of ecotoxicological research. frontiersin.orgmdpi.com While studies on other herbicides have shown varied effects—such as decreased microbial biomass carbon or increased dehydrogenase activity nih.gov—the specific long-term impacts of Clodinafop (B133158) on the broader enzymatic profile of various soil types require more detailed investigation. The degradation pathway appears to involve multiple enzymes distributed across different bacterial species, suggesting a complex metabolic process within the soil microbiome. bohrium.com

Table 1: Degradation of Clodinafop-propargyl by a Bacterial Consortium (T3) in Different Soil Types

Soil TypeInitial ConcentrationResidual Concentration after 20 daysDegradation Efficiency
Sandy Loam SoilNot specified0.16 mg/kg99.66%
Clay SoilNot specified2.99 mg/kg93.62%

Data derived from a study on the bioremediation potential of a six-member bacterial consortium. bohrium.com

Effects on Invertebrate Biodiversity and Ecological Function in Terrestrial Environments

Terrestrial invertebrates, particularly earthworms, are considered vital "ecosystem engineers" due to their role in improving soil structure, fertility, and nutrient cycling. opot.co.za They also serve as bio-indicators of soil pollution because they can incorporate toxic substances through their skin or by consuming large quantities of soil. opot.co.za The application of plant protection products can have unintended consequences for these non-target organisms, altering ecosystem functions such as biodiversity maintenance and organic matter dynamics. nih.gov

While specific studies on the direct impact of 3-Chloro-5-fluoro Clodinafop on earthworm populations are limited, the effects of herbicides as a group have been documented. Research on other herbicides has shown negative effects on earthworms, including impacts on growth, reproduction, and behavior. opot.co.zaresearchgate.net For example, some herbicides can cause earthworms to lose biomass or produce fewer cocoons. researchgate.netmdpi.com Behavioral changes, such as the avoidance of contaminated soil, have also been observed, which can affect the distribution and ecological function of earthworm populations. opot.co.za

Impacts on Aquatic Biota and Ecosystem Stability (excluding specific organism mortality/safety endpoints)

Herbicides can enter aquatic ecosystems through surface runoff and leaching, where they can affect environmental quality and essential ecosystem functions. wodnesprawy.plalanplewis.com These impacts can be direct, through physiological effects on organisms, or indirect, by altering ecological interactions and food chains. wodnesprawy.pl

Clodinafop-propargyl is recognized as being highly toxic to aquatic species. oup.com Studies using zebrafish (Danio rerio) as a model organism have shown that exposure to Clodinafop-propargyl and its metabolite, Clodinafop, can disrupt embryonic development. oup.comnih.gov Specifically, exposure has been linked to morphological abnormalities in the posterior and ventral regions of embryos, disturbing embryonic patterning and the specification of certain cell fates. oup.comnih.gov Such developmental disruptions can have significant implications for the stability of fish populations.

The fate of Clodinafop-propargyl in aquatic systems involves rapid degradation. In sediment-water systems, its half-life has been determined to be less than one day. researchgate.netnih.gov However, the main metabolite, Clodinafop acid, is more persistent, with a half-life of slightly over 28 days. researchgate.netnih.gov During this time, a significant portion of the chemical can become bound to sediment components, particularly humin, mineral fractions, and fulvic acids, forming non-extractable residues. researchgate.netnih.gov While this binding can reduce the amount of the chemical in the water column, it also represents a long-term reservoir of residues within the ecosystem.

Table 2: Environmental Fate of Clodinafop-propargyl (CfP) and its Metabolite Clodinafop (Cf) in a Sediment-Water System over 28 Days

ParameterClodinafop-propargyl (CfP)Clodinafop (Cf)
DT50 (Half-life) < 1 day> 28 days
Radioactivity in Water Phase Decreased to 18.48%-
Radioactivity in Sediment (Extractable) 35.56%-
Non-Extractable Residues 33.99%-

Data from a laboratory study on the metabolic fate of ¹⁴C-labeled Clodinafop-propargyl. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives on 3 Chloro 5 Fluoro Clodinafop

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The advent of "omics" technologies has revolutionized our understanding of herbicide resistance mechanisms at the molecular level. researchgate.netfrontiersin.org These high-throughput methods provide a holistic view of the genetic, protein, and metabolic changes that occur in weeds when exposed to herbicides like 3-Chloro-5-fluoro Clodinafop (B133158).

Genomics research has been instrumental in identifying specific genetic mutations that confer resistance to ACCase inhibitors. Target-site resistance (TSR) often arises from single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions that reduce the herbicide's binding affinity. nih.gov Studies on various weed species have identified several key mutations responsible for resistance to clodinafop-propargyl (B133425) and other aryloxyphenoxypropionates (FOPs). uco.esmdpi.comresearchgate.net

Gene/Mutation SiteAmino Acid SubstitutionResistant Weed Species ExampleHerbicide Class Affected
ACCase (1781)Isoleucine -> Leucine (Ile1781Leu)Lolium rigidum, Avena fatuaAryloxyphenoxypropionates (FOPs)
ACCase (2041)Isoleucine -> Asparagine (Ile2041Asn)Lolium rigidumAryloxyphenoxypropionates (FOPs)
ACCase (2078)Aspartate -> Glycine (Asp2078Gly)Multiple grass weedsAryloxyphenoxypropionates (FOPs), Cyclohexanediones (DIMs)
ACCase (1999)Tryptophan -> Cysteine (Trp1999Cys)Multiple grass weedsAryloxyphenoxypropionates (FOPs)
ACCase (2027)Tryptophan -> Cysteine (Trp2027Cys)Multiple grass weedsAryloxyphenoxypropionates (FOPs)
ACCase (2096)Glycine -> Alanine (Gly2096Ala)Multiple grass weedsAryloxyphenoxypropionates (FOPs)

Proteomics complements genomic studies by analyzing the entire protein complement of a cell. This approach can identify changes in the expression levels of proteins involved in herbicide detoxification pathways, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.netnih.gov For instance, increased expression of specific P450 and GST enzymes can lead to enhanced metabolism of the herbicide, a mechanism known as non-target-site resistance (NTSR). nih.govresearchgate.net

Metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. When a plant is treated with a herbicide, its metabolic profile can be significantly altered. Metabolomic studies have shown that clodinafop-propargyl is rapidly hydrolyzed in plants to its biologically active form, clodinafop acid. nih.govnih.govresearchgate.net Further metabolism can lead to the formation of various conjugates and degradation products. nih.govmorressier.comresearchgate.net Understanding these metabolic pathways is crucial for developing strategies to overcome metabolic resistance.

Parent CompoundPrimary MetaboliteFurther Metabolites/ConjugatesAnalytical Techniques Used
Clodinafop-propargylClodinafop acidHydroxylated derivatives, Phenol derivatives, Carbohydrate conjugatesHPLC, GC-MS, Radio-TLC

Application of Nanotechnology in Delivery Systems for Related Agrochemicals

Nanotechnology offers promising solutions to improve the efficiency and environmental safety of agrochemicals. Nano-delivery systems can enhance the solubility, stability, and targeted delivery of herbicides, potentially reducing the required application rates and minimizing off-target effects.

Research in this area is exploring various types of nanoparticles for the encapsulation and delivery of herbicides. While specific nano-delivery systems for 3-Chloro-5-fluoro Clodinafop are still in early research stages, developments with other herbicides provide a roadmap for future applications. These systems can be designed to release the active ingredient in response to specific environmental triggers or upon reaching the target weed.

Nanoparticle TypePotential Advantages for Herbicide DeliveryExample Application (Related Agrochemicals)
Polymer-based nanoparticlesControlled release, biodegradability, protection from degradationEncapsulation of atrazine (B1667683) for slow release and reduced leaching
Lipid-based nanoparticlesHigh biocompatibility, enhanced cellular uptakeSolid lipid nanoparticles for improved delivery of poorly water-soluble pesticides
Metallic nanoparticles (e.g., silver, titanium dioxide)Catalytic properties for degradation of herbicide residuesTiO₂ nanoparticles used in photocatalytic degradation of clodinafop-propargyl in water.

Sustainable Agriculture and Environmental Management Strategies for ACCase Inhibitors

The long-term sustainability of ACCase inhibitors like this compound depends on the adoption of integrated weed management (IWM) strategies. bayer.comscielo.brresearchgate.net IWM combines multiple tactics to control weeds, thereby reducing the selection pressure for herbicide resistance.

Key components of IWM for managing resistance to ACCase inhibitors include:

Herbicide Rotation and Mixtures: Avoiding the repeated use of herbicides with the same mode of action is a cornerstone of resistance management. scielo.brweedcontroljournal.org Rotating or tank-mixing ACCase inhibitors with herbicides from different groups can help control a broader spectrum of weeds and delay the evolution of resistance. agronomyjournals.com

Cultural Practices: Crop rotation, altering planting dates, and using certified clean seed can disrupt weed life cycles and reduce the weed seed bank in the soil.

Mechanical and Physical Control: Tillage and manual weeding can be effective in managing escaped or resistant weeds.

Scouting and Monitoring: Regularly monitoring fields for the presence of resistant weeds allows for early intervention and prevents their spread.

From an environmental perspective, it is crucial to minimize the potential for off-target movement of clodinafop-propargyl. canada.cagenfarm.com.au This includes implementing buffer zones around sensitive aquatic and terrestrial habitats and avoiding application when there is a high risk of runoff or spray drift. canada.ca The environmental fate of clodinafop-propargyl has been studied, indicating that it degrades in soil and water, with the formation of its primary metabolite, clodinafop acid. nih.govresearchgate.netnih.gov

Development of Novel Analytical Tools for Trace Level Detection

The ability to detect minute quantities of herbicide residues in environmental and food samples is essential for regulatory compliance and safety assessment. Research is continuously focused on developing more sensitive, rapid, and cost-effective analytical methods.

Traditional methods for detecting clodinafop and its metabolites include high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and specificity, allowing for the detection of residues at very low concentrations. researchgate.netlcms.czlcms.cz

Analytical TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Matrix
HPLCLOD: 0.1-0.5 µg/mLSoil, Wheat, Phalaris minor
LC/MSLOQ: 0.005 ppmSoil
LC/MS/MSLOD: <10 ng/mLFoodstuffs

A particularly exciting area of innovation is the development of nanoparticle-based sensors for on-site herbicide detection. labmanager.comtechbriefs.comwsu.eduazosensors.comresearchgate.net These sensors often utilize the optical or catalytic properties of nanoparticles to generate a detectable signal in the presence of the target herbicide. labmanager.comwsu.edu For example, palladium-platinum nanoparticles have been used in colorimetric and paper-strip tests to detect herbicides like atrazine and acetochlor (B104951) at levels below the maximum concentration limits. labmanager.comtechbriefs.comwsu.eduazosensors.com Such technologies hold the potential for rapid, in-field monitoring of herbicide residues.

Interdisciplinary Approaches to Understanding Herbicide-Ecosystem Interactions

A comprehensive understanding of the impact of herbicides on ecosystems requires an interdisciplinary approach, integrating knowledge from agronomy, ecology, toxicology, and soil science. Research in this area aims to elucidate the complex interactions between herbicides, target weeds, non-target organisms, and the broader environment.

Studies have investigated the effects of aryloxyphenoxypropionate herbicides on non-target plants, highlighting the importance of assessing reproductive endpoints in ecological risk assessments. georgiasouthern.eduau.dknih.gov The impact on soil microbial communities is another critical area of research, as these microorganisms play a vital role in nutrient cycling and soil health. The fate of clodinafop-propargyl in sediment-water systems has been examined to understand its persistence and potential for bioaccumulation. nih.govresearchgate.net

Furthermore, the development of herbicide-resistant crops through genetic engineering, such as those expressing the aryloxyalkanoate dioxygenase (AAD) gene, represents an interdisciplinary effort to provide new tools for weed management. nih.gov These crops can tolerate herbicides that would otherwise be harmful, offering another strategy within an IWM framework. However, the long-term ecological implications of such technologies require careful and continuous evaluation. georgiasouthern.edu

Q & A

Q. How can researchers optimize the two-step synthesis of 3-Chloro-5-fluoro Clodinafop for improved yield and purity?

Methodological Answer: The synthesis involves (1) reacting 2,3-difluoro-5-chloropyridine with 2-(4-hydroxyphenoxy)propanoic acid in DMF/NaOH to form the intermediate, and (2) treating the intermediate with propargyl bromide in NaOH/toluene . To optimize yield:

  • Monitor reaction kinetics using HPLC to identify optimal temperature (e.g., 60–70°C) and stoichiometric ratios.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
  • Validate purity using GC-MS or NMR (e.g., confirm absence of residual DMF via <sup>13</sup>C NMR) .

Q. What analytical methods are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural confirmation: Use <sup>19</sup>F NMR to verify fluorine substitution patterns and LC-HRMS for molecular ion identification .
  • Purity assessment: Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Quantitative analysis: Calibrate with certified reference standards to minimize batch-to-batch variability .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 40°C, and 60°C for 30 days.
  • Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and quantify byproducts using LC-MS/MS .
  • Calculate degradation rate constants (k) using first-order kinetics and identify hydrolytic cleavage points (e.g., ester or ether bonds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE: Nitrile gloves (tested for chemical permeation resistance), sealed goggles, and N95 masks during powder handling .
  • Ventilation: Perform reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., chloroform derivatives) .
  • Waste disposal: Neutralize acidic/basic residues before transferring to halogenated waste containers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported degradation pathways of this compound in soil vs. aquatic environments?

Methodological Answer:

  • Conduct parallel microcosm studies: Compare aerobic soil (OECD 307) and aqueous hydrolysis (OECD 111) conditions .
  • Use isotopic labeling (e.g., <sup>14</sup>C-tracers) to track metabolite formation pathways.
  • Apply multivariate statistical analysis (e.g., PCA) to differentiate abiotic (hydrolysis) vs. biotic (microbial) degradation contributions .

Q. How can computational modeling predict regioselective functionalization challenges in this compound derivatives?

Methodological Answer:

  • Perform DFT calculations (Gaussian 16) to map electron density distributions and identify reactive sites (e.g., para-fluorine vs. ortho-chloro positions) .
  • Validate predictions with experimental Compare calculated activation energies with observed reaction outcomes (e.g., Suzuki coupling efficiency) .

Q. What experimental designs address conflicting data on the compound’s ecotoxicological impact across trophic levels?

Methodological Answer:

  • Use standardized bioassays:
    • Algal growth inhibition (OECD 201) for primary producers.
    • Daphnia magna acute toxicity (OECD 202) for primary consumers.
    • Fish embryo toxicity (OECD 236) for secondary consumers.
  • Normalize results to account for metabolite bioaccumulation (log KOW >3.5) using LC-MS/MS .

Q. How can researchers identify and mitigate interference from halogenated byproducts in environmental fate studies?

Methodological Answer:

  • Employ HRMS-based non-target screening (e.g., Q-TOF) to detect halogenated fragments (e.g., Cl/F isotopic patterns) .
  • Optimize SPE cartridges (e.g., HLB vs. C18) for selective extraction of parent compound vs. byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s photodegradation half-life in UV vs. natural sunlight?

Methodological Answer:

  • Replicate studies using calibrated UV lamps (λ=290–400 nm) vs. solar simulators with AM1.5G filters.
  • Quantify radical formation (e.g., hydroxyl radicals via EPR) to correlate degradation rates with light intensity/spectrum .

Q. What statistical approaches reconcile discrepancies in reported LC50 values for aquatic organisms?

Methodological Answer:

  • Apply meta-analysis with random-effects models to account for inter-study variability (e.g., water hardness, temperature).
  • Use species sensitivity distributions (SSDs) to derive HC5 values for risk assessment .

Mechanistic Studies

Q. What in vitro assays elucidate the molecular targets of this compound in non-target organisms?

Methodological Answer:

  • Perform acetylcholinesterase (AChE) inhibition assays (Ellman’s method) for neurotoxicity screening.
  • Use RNA-seq to identify differentially expressed genes in exposed model organisms (e.g., C. elegans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.